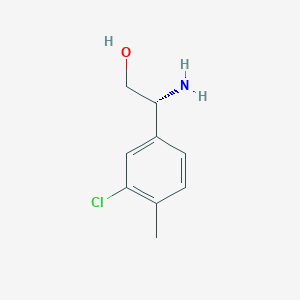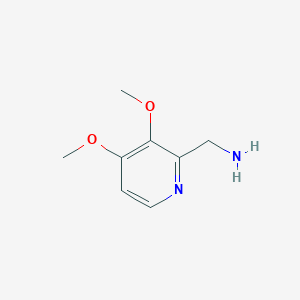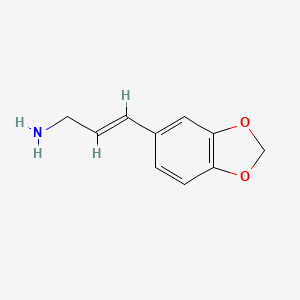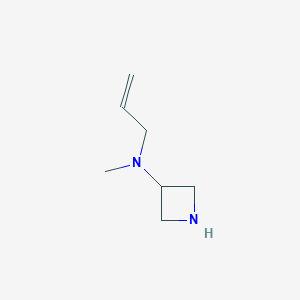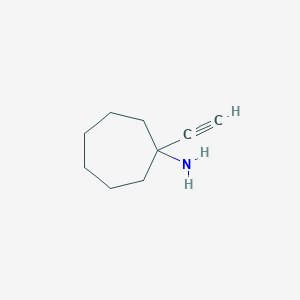
1-Ethynylcycloheptan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynylcycloheptan-1-amine is an organic compound characterized by the presence of an ethynyl group attached to a cycloheptane ring, which in turn is bonded to an amine group.
Preparation Methods
The synthesis of 1-Ethynylcycloheptan-1-amine can be achieved through several routes:
Reductive Amination: This method involves the reaction of cycloheptanone with ethynylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Nucleophilic Substitution: Another approach is the nucleophilic substitution of a suitable cycloheptane derivative with ethynylamine
Transition Metal-Catalyzed Reactions: Modern synthetic methods may employ transition metal catalysts to facilitate the formation of the desired compound with high precision and efficiency.
Chemical Reactions Analysis
1-Ethynylcycloheptan-1-amine undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of cycloheptane derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides, leading to the formation of substituted amines
Addition Reactions: The ethynyl group can undergo addition reactions with hydrogen halides or other electrophiles, forming substituted alkenes or alkanes.
Scientific Research Applications
1-Ethynylcycloheptan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules through various functionalization reactions.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Medicine: Research into its potential therapeutic applications includes the development of novel drugs targeting specific molecular pathways.
Industry: The compound finds use in the production of polymers, catalysts, and other functional materials, owing to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Ethynylcycloheptan-1-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-Ethynylcycloheptan-1-amine can be compared with other similar compounds:
Cycloheptanamine: Lacks the ethynyl group, resulting in different reactivity and applications.
Ethynylcyclohexanamine: Similar structure but with a six-membered ring, leading to variations in chemical behavior and properties .
Cycloheptylamine: Another related compound without the ethynyl group, used in different contexts and applications .
Properties
Molecular Formula |
C9H15N |
|---|---|
Molecular Weight |
137.22 g/mol |
IUPAC Name |
1-ethynylcycloheptan-1-amine |
InChI |
InChI=1S/C9H15N/c1-2-9(10)7-5-3-4-6-8-9/h1H,3-8,10H2 |
InChI Key |
DJSBRDCUNWJOSG-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCCCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


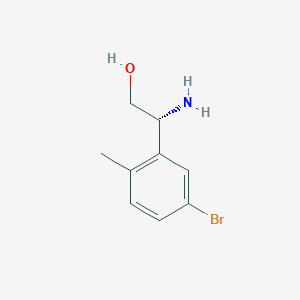
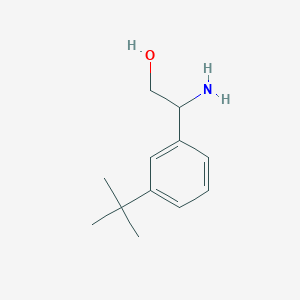
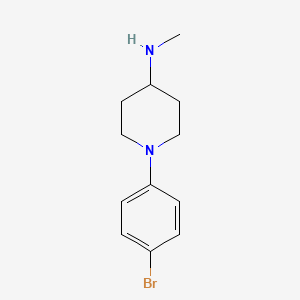
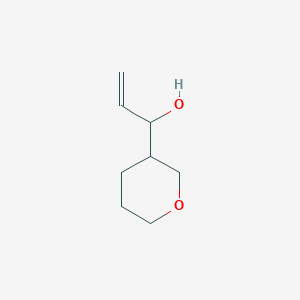
![2-(Adamantan-2-yl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13551218.png)
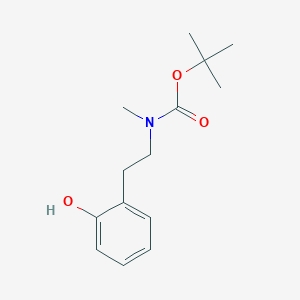
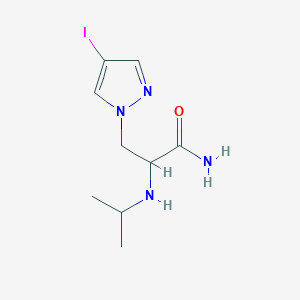
![3-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid](/img/structure/B13551234.png)
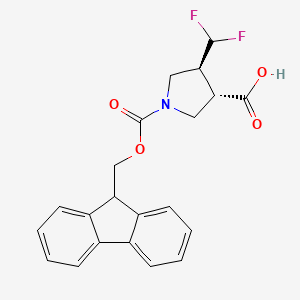
![2-{[(Benzyloxy)carbonyl]amino}-4-(4,4-dimethylpiperidin-1-yl)benzoic acid](/img/structure/B13551245.png)
